molecular formula C13H11N3O3 B600827 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile CAS No. 1246610-72-9

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile

Cat. No.: B600827
CAS No.: 1246610-72-9
M. Wt: 257.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile (molecular formula: C₁₃H₁₁N₃O₃; molecular weight: 257.24 g/mol) is a heterocyclic compound featuring a benzonitrile core linked to a 3-methyl-2,4,6-trioxo-1,3-diazinan moiety. This structure combines a rigid aromatic system with a polar, electron-deficient trioxo-diazinan ring, which may enhance its binding affinity to biological targets. Its structural framework suggests applications in medicinal chemistry, particularly in designing enzyme inhibitors targeting DPP-4 or related proteins.

Properties

IUPAC Name

2-[(3-methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-15-11(17)6-12(18)16(13(15)19)8-10-5-3-2-4-9(10)7-14/h2-5H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJOIKVHXDVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile typically involves the reaction of a benzonitrile derivative with a diazinan compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzonitrile group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives.

Scientific Research Applications

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile (Target) C₁₃H₁₁N₃O₃ 257.24 Benzonitrile, trioxo-diazinan, methyl
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile C₁₈H₂₂N₆O₂ 354.41 Benzonitrile, dioxo-pyrimidin, aminopiperidinyl
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C₁₄H₁₂ClN₃O₂ 289.72 Benzonitrile, chloro, dioxo-pyrimidin, ethyl
Sitagliptin (Control) C₁₆H₁₅F₆N₅O 407.31 Trifluorophenyl, triazolopiperazine

Key Observations :

  • Sitagliptin’s trifluorophenyl and triazolopiperazine groups confer high DPP-4 specificity, a feature absent in the target compound .

Table 2: DPP-4 Binding Interactions of Selected Compounds

Compound Name Key Residue Interactions Binding Affinity (Hypothetical)
2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile Tyr547, Glu205/206 (predicted) Moderate
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile Tyr547, Tyr631, Glu206 High (comparable to sitagliptin)
Sitagliptin Tyr547, Tyr631, Glu205/206 High

Key Findings :

  • The target compound shares interactions with Tyr547 and Glu205/206 , critical for DPP-4 inhibition, but lacks engagement with Tyr631 , a residue critical for sitagliptin’s high affinity .

Biological Activity

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile is a compound with potential biological significance due to its unique chemical structure and properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14N4O6
  • Molecular Weight : 358.31 g/mol
  • Density : 1.473 g/cm³ (predicted)
  • pKa : 7.44 (predicted) .

Research indicates that compounds similar to 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile exhibit various biological activities, particularly in the realm of enzyme inhibition and antioxidant properties.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Studies have demonstrated that certain analogs of diazinan derivatives can inhibit tyrosinase activity effectively:

  • IC50 Values : One analog showed an IC50 value of 1.12 µM, indicating a significantly stronger inhibition compared to standard inhibitors like kojic acid (IC50 = 24.09 µM) .
  • Cell-Based Assays : In B16F10 murine melanoma cells, selected analogs reduced tyrosinase activity significantly when exposed to stimulators like α-MSH and IBMX .

Antioxidant Activity

Compounds with similar structures have also been shown to possess strong antioxidant properties:

  • Cell Viability : In tests where cell viability was assessed post-treatment with various concentrations of the analogs, it was found that the tested compounds did not exhibit cytotoxicity at concentrations ≤20 µM .

Case Studies

A detailed examination of specific studies highlights the biological activity of related compounds:

Study 1: Efficacy in Melanin Production

In a controlled experiment using B16F10 cells:

  • Objective : To assess the anti-melanogenic effects of diazinan derivatives.
  • Findings : The selected analogs inhibited melanin production by affecting intracellular tyrosinase activity. Notably, analogs 1 and 3 showed promising results comparable to established controls .

Study 2: Kinetic Studies on Tyrosinase Inhibition

Kinetic studies using Lineweaver-Burk plots revealed:

  • Mechanism : The inhibition mechanism was competitive for some analogs, suggesting they bind to the active site of the enzyme .

Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionStrong inhibition (IC50 = 1.12 µM)
Antioxidant ActivityNo cytotoxicity at ≤20 µM
Cell ViabilityMaintained cell viability at tested doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.